(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Brand Name: Vulcanchem
CAS No.: 2166262-56-0
VCID: VC3108709
InChI: InChI=1S/C10H14N2O2/c13-9-7-2-1-5-12(7)10(14)8(11-9)6-3-4-6/h6-8H,1-5H2,(H,11,13)/t7-,8-/m0/s1
SMILES: C1CC2C(=O)NC(C(=O)N2C1)C3CC3
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS No.: 2166262-56-0

Cat. No.: VC3108709

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione - 2166262-56-0

Specification

CAS No. 2166262-56-0
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name (3S,8aS)-3-cyclopropyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Standard InChI InChI=1S/C10H14N2O2/c13-9-7-2-1-5-12(7)10(14)8(11-9)6-3-4-6/h6-8H,1-5H2,(H,11,13)/t7-,8-/m0/s1
Standard InChI Key PRXZKXAACTVUIB-YUMQZZPRSA-N
Isomeric SMILES C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)C3CC3
SMILES C1CC2C(=O)NC(C(=O)N2C1)C3CC3
Canonical SMILES C1CC2C(=O)NC(C(=O)N2C1)C3CC3

Introduction

Chemical Structure and Basic Properties

Structural Features

(3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione consists of a bicyclic system where a pyrrolidine ring is fused with a piperazine-2,5-dione moiety. The compound features two defined stereocenters: the S configuration at carbon-3 (bearing the cyclopropyl substituent) and the S configuration at carbon-8a (at the ring junction) . This specific stereochemical arrangement distinguishes it from other similar derivatives and likely contributes to its unique properties.

Property(3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dioneCyclo(L-Leu-L-Pro)Cyclo(Pro-Val)Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Molecular FormulaC₁₀H₁₄N₂O₂C₁₁H₁₈N₂O₂C₁₀H₁₆N₂O₂C₇H₁₀N₂O₂
Molecular Weight~194.23 g/mol210.27 g/mol196.25 g/mol154.17 g/mol
Substituent at C-3CyclopropylIsobutylIsopropylHydrogen
Stereochemistry(3S,8aS)(3S,8aS)Not specifiedNot specified
CAS Number2166262-56-02873-36-15654-87-519179-12-5

Relationship to Other Pyrrolo[1,2-a]pyrazine Derivatives

Structural Family Classification

The target compound belongs to the broader family of 2,5-diketopiperazines (DKPs), specifically those with a fused pyrrolidine ring system. This structural motif is found in numerous natural products and has been the subject of extensive research due to its presence in bioactive molecules . Related compounds include Cyclo(L-Leu-L-Pro), also known as Gancidin W, and Cyclo(Pro-Val), which share the same core structure but differ in the substituent at position 3 .

Comparison with Natural Analogs

Many naturally occurring pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been isolated from microorganisms, particularly from bacteria and fungi. For instance, Cyclo(L-Leu-L-Pro) has been reported in Epichloe typhina and Peroneutypa scoparia, while Cyclo(Pro-Val) has been identified in Streptomyces nigra and Aspergillus fumigatus . These natural analogs often exhibit interesting biological activities, providing insights into the potential applications of synthetic derivatives like (3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione.

Synthesis Approaches

General Synthetic Routes to Pyrrolo[1,2-a]pyrazine-1,4-diones

The synthesis of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione compounds typically involves the cyclization of appropriate precursors. Several approaches have been documented in the literature, which may be adapted for the synthesis of the cyclopropyl derivative .

One effective methodology involves the use of pyrrole-based enaminones as building blocks. As reported by researchers, 2-formylpyrrole-based enaminones can undergo cyclization in the presence of ammonium acetate to form pyrrolo[1,2-a]pyrazines . This approach offers a straightforward method for constructing the core structure, which can then be modified to incorporate specific substituents.

Specialized Synthesis Considerations for the Cyclopropyl Derivative

For introducing the cyclopropyl group at the C-3 position, several strategies could be employed based on documented approaches for similar compounds. One potential route might involve alkylation of appropriate precursors with cyclopropyl-containing reagents prior to cyclization . Alternatively, late-stage modification of existing pyrrolo[1,2-a]pyrazine-1,4-dione scaffolds could be considered.

The stereochemical control at positions 3 and 8a presents a significant challenge in the synthesis of (3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. Various approaches have been developed for related compounds, including asymmetric synthesis using chiral auxiliaries or catalysts, as well as resolution techniques to separate stereoisomers .

CompoundSubstituent at C-3Reported ActivitiesSource OrganismReference
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneHydrogenAntioxidantStreptomyces mangrovisoli
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dioneBenzylQuorum sensing inhibitionExiguobacterium indicum
Cyclo(L-Leu-L-Pro)IsobutylMarine and bacterial metaboliteVarious microorganisms
Cyclo(Pro-Val)IsopropylFunctionally related to α-amino acidsVarious microorganisms
(3S,8aS)-3-(4-Hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione4-HydroxybenzylExperimental pharmaceuticalNot specified

Current Research and Future Directions

Ongoing Investigations

Current research in the field of pyrrolo[1,2-a]pyrazine-1,4-diones is focused on several areas:

  • Development of efficient and stereoselective synthesis methods for various derivatives, including those with complex substituents.

  • Exploration of biological activities, particularly in the context of antimicrobial, antioxidant, and anticancer properties.

  • Investigation of structure-activity relationships to guide the design of compounds with enhanced potency and selectivity.

  • Application of computational approaches to predict properties and potential biological targets.

Future Research Opportunities

Several promising directions for future research on (3S,8aS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione include:

  • Comprehensive characterization of physical, chemical, and biological properties.

  • Development of optimized synthesis routes with improved yields and stereoselectivity.

  • Detailed mechanistic studies to understand how the cyclopropyl substituent influences biological activities.

  • Exploration of potential applications in pharmaceutical, agricultural, and materials science contexts.

  • Investigation of synergistic effects when combined with other bioactive compounds.

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